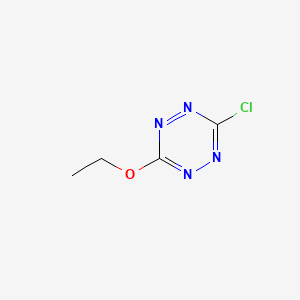

3-Chloro-6-ethoxy-1,2,4,5-tetrazine

Vue d'ensemble

Description

3-Chloro-6-ethoxy-1,2,4,5-tetrazine is a chemical compound with the molecular formula C4H5ClN4O . It has an average mass of 160.562 Da and a monoisotopic mass of 160.015182 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The predicted boiling point of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine is 290.1±23.0 °C . Its predicted density is 1.398±0.06 g/cm3 . The predicted pKa is -2.47±0.22 .Applications De Recherche Scientifique

1. Photophysical and Structural Analysis

3-Chloro-6-ethoxy-1,2,4,5-tetrazine and its derivatives have been explored in the context of photophysical and structural studies. The compound has been used to create ligands and metal complexes that exhibit intriguing photophysical properties. For instance, the ligand 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine, derived from 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine, and its metal complexes show enhanced luminescence upon chelation with diamagnetic Zn(II) and Cd(II) metal ions (Stetsiuk et al., 2019).

2. Coordination Chemistry

3-Chloro-6-ethoxy-1,2,4,5-tetrazine is significant in coordination chemistry. Its derivatives, particularly 1,2,4,5-tetrazine and 3,6-disubstituted derivatives, show unique coordination chemistry. This is characterized by electron and charge transfer phenomena, the ability to bridge metal centers, and stability in paramagnetic radical or mixed-valent intermediates (Kaim, 2002).

3. Electrochemical Characterization

The electrochemical characterization of 3-Chloro-6-ethoxy-1,2,4,5-tetrazine derivatives has revealed unique behaviors. These studies include analyzing the electronic structure of anion-radicals and understanding the reduction processes of compounds with s-tetrazine rings (Pluczyk et al., 2016).

4. Synthesis Methods

Innovative synthesis methods for 1,2,4,5-tetrazines, including 3-Chloro-6-ethoxy derivatives, have been developed. These methods involve Lewis acid transition metal catalysts and can facilitate the synthesis of tetrazines directly from a range of nitriles and hydrazine. This advancement has broadened the accessibility and potential applications of tetrazines in various fields (Yang et al., 2012).

Propriétés

IUPAC Name |

3-chloro-6-ethoxy-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-2-10-4-8-6-3(5)7-9-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWJDHVHMUGFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-ethoxy-1,2,4,5-tetrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B3237978.png)

![3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3237979.png)

![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)

![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)

![5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3238018.png)